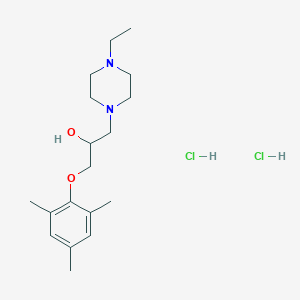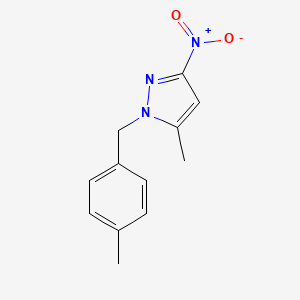![molecular formula C16H15FN2O3 B5208184 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase, which is a protein involved in cell division. This compound has been the focus of scientific research due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide selectively inhibits Aurora A kinase by binding to the active site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cells that are resistant to other chemotherapeutic agents. In addition, this compound has been shown to have anti-angiogenic effects, which may be useful in treating diseases such as macular degeneration.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of this compound is that it is not selective for Aurora A kinase, and may also inhibit other kinases at high concentrations.
Future Directions
There are several future directions for research on 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide. One area of interest is the development of more selective inhibitors of Aurora A kinase, which may have fewer off-target effects. In addition, there is interest in exploring the potential applications of this compound in combination therapy with other chemotherapeutic agents. Finally, there is ongoing research on the use of this compound in the treatment of other diseases, such as macular degeneration.
Synthesis Methods
The synthesis of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide involves a multistep process that includes the reaction of 4-fluorobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate is then reacted with ethyl 2-oxoacetate to produce the final product, this compound.
Scientific Research Applications
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by disrupting the function of Aurora A kinase, which is essential for cell division. In addition, this compound has been shown to have synergistic effects with other chemotherapeutic drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-fluoro-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-15(20)10-18-16(21)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLJTILEWVXNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)


![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)

![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)


![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
